molecular formula C11H16N2O2 B4439589 N-cyclopentyl-N'-(2-furylmethyl)urea

N-cyclopentyl-N'-(2-furylmethyl)urea

Cat. No.: B4439589
M. Wt: 208.26 g/mol
InChI Key: AFKMLPKNWUEOQZ-UHFFFAOYSA-N
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Description

N-cyclopentyl-N’-(2-furylmethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a cyclopentyl group and a furylmethyl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N’-(2-furylmethyl)urea typically involves the reaction of cyclopentylamine with 2-furylmethyl isocyanate. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclopentylamine+2-furylmethyl isocyanateN-cyclopentyl-N’-(2-furylmethyl)urea\text{Cyclopentylamine} + \text{2-furylmethyl isocyanate} \rightarrow \text{N-cyclopentyl-N'-(2-furylmethyl)urea} Cyclopentylamine+2-furylmethyl isocyanate→N-cyclopentyl-N’-(2-furylmethyl)urea

Industrial Production Methods

In an industrial setting, the production of N-cyclopentyl-N’-(2-furylmethyl)urea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N’-(2-furylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-cyclopentyl-N’-(2-furylmethyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-cyclopentyl-N’-(2-furylmethyl)urea exerts its effects involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N’-(2-thienylmethyl)urea
  • N-(3-chlorophenyl)-N’-(2-furylmethyl)urea
  • N-cyclopentyl-N-(2-furylmethyl)-1,3-propanediaminium

Uniqueness

N-cyclopentyl-N’-(2-furylmethyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentyl group and a furylmethyl group makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-cyclopentyl-3-(furan-2-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-11(13-9-4-1-2-5-9)12-8-10-6-3-7-15-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKMLPKNWUEOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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